molecular formula C15H13NO5S B5518001 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid

2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid

Cat. No. B5518001
M. Wt: 319.3 g/mol
InChI Key: RXKJPFVYJCXAGF-CMDGGOBGSA-N
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Description

The chemical compound is part of a broader class of compounds that exhibit significant interest due to their varied applications in fields like dye manufacturing, medicinal chemistry, and material science. Its synthesis and structural characterization draw on methods common to organic chemistry and materials science.

Synthesis Analysis

The synthesis of related azo-benzoic acids involves several steps, including the formation of azo compounds through diazonium reactions and subsequent coupling with benzoic acids. Techniques such as NMR, UV–VIS, and IR spectroscopy are commonly employed to confirm the structures of these compounds. Density functional theory (DFT) may also be used for molecular structure optimization (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Molecular Structure Analysis

Molecular structures of benzoic acid derivatives have been determined using electron diffraction and quantum chemical calculations, highlighting the importance of internal hydrogen bonding and the coplanarity of the carboxyl group with the phenyl ring (Aarset, Page, & Rice, 2006).

Scientific Research Applications

Electrochemical Properties and Mechanisms

  • Electrochemical Cleavage of Azo Bond : Research by Mandić, Nigović, and Šimunić (2004) explored the electrochemical reduction of similar azo-benzoic acids, shedding light on the influence of substituents and solution pH on their electrochemical behavior. This study might help understand the reactivity of compounds structurally related to 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid in electrochemical environments (Mandić, Nigović, & Šimunić, 2004).

Drug Discovery and Biological Studies

  • EP1 Receptor Selective Antagonists : A study by Naganawa et al. (2006) discovered heteroaryl sulfonamides, including compounds with structural similarities to 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid, as new EP1 receptor selective antagonists, showcasing the compound's potential in therapeutic applications (Naganawa et al., 2006).

Material Science and Polymer Research

  • Novel Sulfonated Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers, demonstrating improved water flux for dye treatment. This research highlights the utility of sulfonated compounds in enhancing the performance of filtration membranes, which could extend to applications of 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid derivatives (Liu et al., 2012).

Chemical Synthesis and Reactivity

  • Hydroacyloxylation and Hydroamination Reactions : Pirwerdjan, Becker, and Bolm (2015) reported on the regioselective hydroacyloxylation and hydroamination of N-alkynylated sulfoximines, a process that could be relevant to the functionalization of compounds like 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid. This study demonstrates the compound's potential reactivity in creating diverse chemical structures (Pirwerdjan, Becker, & Bolm, 2015).

properties

IUPAC Name

2-hydroxy-4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c17-14-10-12(6-7-13(14)15(18)19)16-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,16-17H,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKJPFVYJCXAGF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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